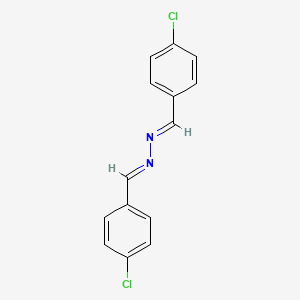

1,2-Bis(4-chlorobenzylidene)hydrazine

Description

Properties

CAS No. |

41097-37-4 |

|---|---|

Molecular Formula |

C14H10Cl2N2 |

Molecular Weight |

277.1 g/mol |

IUPAC Name |

(Z)-1-(4-chlorophenyl)-N-[(Z)-(4-chlorophenyl)methylideneamino]methanimine |

InChI |

InChI=1S/C14H10Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9-,18-10- |

InChI Key |

FDHFFSOZYINJQR-XFQWXJFMSA-N |

SMILES |

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl |

Isomeric SMILES |

C1=CC(=CC=C1/C=N\N=C/C2=CC=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies for 1,2 Bis 4 Chlorobenzylidene Hydrazine and Analogues

Conventional Condensation Reactions for Hydrazone Formation

The most fundamental and widely employed method for synthesizing hydrazones and their related azines is the direct condensation of a carbonyl compound with a hydrazine (B178648) derivative. numberanalytics.comresearchgate.netrsc.org This reaction is an addition-elimination process where the nitrogen nucleophile attacks the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). asianpubs.org For 1,2-Bis(4-chlorobenzylidene)hydrazine (B3023312), the synthesis involves the reaction of two equivalents of 4-chlorobenzaldehyde (B46862) with one equivalent of hydrazine, often in the form of hydrazine hydrate (B1144303). wikipedia.org

Solvent-Mediated Synthesis Approaches

The choice of solvent is critical in conventional hydrazone synthesis, as it affects reaction rates, yields, and the solubility of reactants and products. Various organic solvents are commonly used to facilitate the condensation reaction. mdpi.com

Ethanol (B145695) is a frequently used solvent for these reactions. mdpi.comnih.govnih.gov For instance, the synthesis of (E)-(2-Chlorobenzylidene)hydrazine is effectively carried out by reacting 2-chlorobenzaldehyde (B119727) with hydrazine hydrate in ethanol, heating the mixture to 60 °C. orgsyn.org Similarly, a series of 1-substituted-2-phenylhydrazone derivatives were prepared by refluxing phenylhydrazine (B124118) and substituted benzaldehydes in ethanol. nih.gov Other alcohols, such as methanol (B129727), are also utilized. mdpi.com In some procedures, solvents like acetone (B3395972) or 1,4-dioxane (B91453) are employed. nih.govnih.gov The synthesis of hydrazide-hydrazone derivatives, for example, has been successfully achieved by reacting hydrazides with aldehydes in refluxing ethanol or 1,4-dioxane. mdpi.comnih.gov

The following table summarizes various solvent-mediated approaches to synthesizing hydrazone derivatives.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product Type | Ref. |

| 4-Substituted benzaldehydes | Phenylhydrazine | Ethanol | Acetic acid | Reflux, 2h | Substituted Phenylhydrazone | nih.gov |

| 2-Chlorobenzaldehyde | Hydrazine hydrate | Ethanol | None specified | 60 °C, 1h | Monosubstituted Hydrazine | orgsyn.org |

| 3-Acetylpyridine | Cyanoacetyl hydrazine | 1,4-Dioxane | None specified | Not specified | Hydrazide-hydrazone | nih.gov |

| Substituted Aldehydes | Isonicotinic hydrazide | Acetone | Not specified | Reflux | Hydrazide-hydrazone | nih.gov |

| Aromatic Aldehydes | Hydrazide 6 | DMF | Acetic acid | Microwave, 10-30 min | Hydrazide-hydrazone | vjs.ac.vn |

Role of Catalytic Additives in Synthesis

Catalytic additives, particularly acids, play a crucial role in accelerating hydrazone formation. researchgate.net The reaction is often performed under acidic conditions, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. researchgate.net

Glacial acetic acid is a commonly used catalyst. researchgate.netmdpi.comvjs.ac.vn It is typically added in catalytic amounts to the reaction mixture in an alcoholic solvent to improve reaction rates and yields. researchgate.netmdpi.com For example, the synthesis of various hydrazide-hydrazones is achieved by refluxing the corresponding hydrazide and aldehyde in ethanol with a catalytic quantity of acetic acid. mdpi.comnih.gov Other acids, such as sulfuric acid or hydrochloric acid, can also be employed for the same purpose. researchgate.netshu.ac.uk

Beyond simple protic acids, Lewis acids have been explored as catalysts. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to be an effective catalyst for the hydrazonation of aromatic aldehydes and ketones, including those with electron-donating groups like 3,4-dimethoxybenzaldehyde. mdpi.com The use of CeCl₃·7H₂O (2–5 mol %) can enhance the reaction, demonstrating the utility of metal-based catalysts in these transformations. mdpi.com

Exploration of Alternative and Green Synthesis Methodologies

In response to the growing demand for environmentally benign chemical processes, several alternative and green synthetic methods for hydrazone formation have been developed. These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. researchgate.netresearchgate.net

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force, such as grinding or ball-milling, to initiate chemical reactions. researchgate.netnih.gov It has been successfully applied to the synthesis of hydrazones with excellent yields (>99%) by employing liquid-assisted grinding (LAG). nih.gov Another advanced mechanochemical technique is twin-screw extrusion (TSE), which allows for the continuous, solvent-free synthesis of hydrazone-based active pharmaceutical ingredients. acs.org This method avoids the need for a base, and the water generated during the reaction does not cause hydrolysis of the newly formed acid-labile hydrazone bond. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The condensation of hydrazides with aromatic aldehydes has been achieved in high yields (80-94%) within short reaction times (10-30 minutes) using a household microwave oven, with DMF as the solvent and acetic acid as a catalyst. vjs.ac.vn

Green Catalysts: The use of biodegradable and inexpensive catalysts represents another green chemistry avenue. Meglumine has been used as a catalyst for hydrazone synthesis from carbonyl compounds and hydrazides in an aqueous-ethanol medium at room temperature, offering mild conditions and high yields. researchgate.net Additionally, magnesium oxide (MgO) nanoparticles have been reported as an efficient, reusable heterogeneous catalyst for the condensation of aryl hydrazines with aldehydes and ketones under solvent-free and ultrasonic conditions. researchgate.net

Solid-State and Vapour-Mediated Reactions: Solid-state melt reactions, where a mixture of solid reactants is heated above their melting points, provide another solvent-free alternative and have been found to be efficient for preparing certain hydrazone derivatives. researchgate.netnih.gov Furthermore, post-synthetic modification of crystalline hydrazones has been demonstrated through reactions with aldehyde vapors, allowing for the formation of new hydrazone-Schiff bases without the use of bulk solvents. rsc.org

Derivatization Approaches for Substituted Hydrazone Analogues and Hybrid Structures

The versatility of the hydrazone synthesis allows for the creation of a vast library of analogues and hybrid molecules by modifying the starting carbonyl and hydrazine components. nih.govaston.ac.uknih.gov

Synthesis of Monosubstituted and Disubstituted Hydrazone Variants

A wide array of hydrazone variants can be synthesized by reacting hydrazine or a substituted hydrazine with different aldehydes. The substituents on the aromatic ring of the aldehyde significantly influence the properties of the resulting hydrazone. For example, a series of 1-substituted-2-phenylhydrazones were synthesized by reacting phenylhydrazine with various 4-substituted benzaldehyde (B42025) derivatives. nih.gov

The synthesis of 1,2-disubstituted hydrazines can also be achieved through the reductive-condensation of a hydrazine and an appropriate aldehyde or ketone. aston.ac.uk A more complex approach involves reacting bis(alpha-chlorobenzylidene)hydrazine with alkylamines, which under mild conditions, yields bis(alpha-alkylaminobenzylidene)hydrazines, a unique class of disubstituted compounds. researchgate.net

The table below showcases the synthesis of various substituted hydrazones.

| Hydrazine Component | Aldehyde Component | Product Class | Reference |

| Phenylhydrazine | 4-Substituted Benzaldehydes | 1-Substituted-2-phenylhydrazones | nih.gov |

| Hydrazine | 2-Chlorobenzaldehyde | (E)-(2-Chlorobenzylidene)hydrazine | orgsyn.org |

| Hydrazine | 4-Hydroxy-3-nitrobenzaldehyde | Hydrazones from 4-hydroxy-3-nitrobenzaldehyde | vjs.ac.vn |

| Alkylamines | Bis(alpha-chlorobenzylidene)hydrazine | Bis(alpha-alkylaminobenzylidene)hydrazines | researchgate.net |

| Note: This is a reaction with a hydrazine derivative, not a direct condensation. |

Formation of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are a significant subclass of compounds that contain an amide functionality linked to the hydrazone core (-C(O)NHN=C). nih.govnih.gov Their synthesis is a robust process, typically involving the condensation of an acid hydrazide with an aldehyde or ketone. mdpi.comnih.gov This reaction is generally carried out by heating the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid. mdpi.com

The synthesis is a two-step process starting from a carboxylic acid. First, the acid is converted to its corresponding carbohydrazide (B1668358). For example, adamantane-1-carboxylic acid is esterified and then reacted with hydrazine hydrate to yield adamantane-1-carbohydrazide. nih.gov In the second step, this carbohydrazide is condensed with various substituted benzaldehydes or acetophenones to produce the final hydrazide-hydrazone derivatives. nih.gov

Similarly, N-(4-Chlorobenzilidine)benzoic acid hydrazide was synthesized by reacting benzoic acid hydrazide with 4-chlorobenzaldehyde. researchgate.net This straightforward condensation highlights the modularity of the approach, allowing for the combination of different hydrazide backbones with various carbonyl compounds to generate diverse hybrid structures. mdpi.comnih.govorganic-chemistry.org

Cyclization Reactions to Form Heterocyclic Scaffolds

The azine linkage (-C=N-N=C-) in this compound and its analogues serves as a versatile structural motif for the synthesis of a wide array of heterocyclic compounds. The imine bonds (C=N) within these Schiff bases are susceptible to various cyclization reactions, acting as key synthons for building diverse ring systems. These transformations are fundamental in heterocyclic chemistry, providing pathways to novel molecular architectures.

The reactivity of hydrazones and related Schiff bases allows for their conversion into stable heterocyclic structures through reactions with various electrophilic and nucleophilic reagents. ekb.eg These reactions often proceed via intramolecular or intermolecular condensation, addition, or cycloaddition mechanisms. The specific heterocyclic scaffold formed is dependent on the nature of the starting azine and the co-reactant employed.

Formation of Five-Membered Heterocycles

Five-membered rings such as pyrazoles, imidazoles, and tetrazoles can be synthesized from hydrazine derivatives.

Pyrazoles: A rhodium-catalyzed addition-cyclization cascade reaction of hydrazines with alkynes represents a modern approach to synthesizing highly substituted pyrazoles under mild conditions. organic-chemistry.org This method involves an unexpected C-N bond cleavage and subsequent intramolecular cyclization. organic-chemistry.org

Imidazoles: The reaction of hydrazones with reagents like ethyl acetoacetate (B1235776) in the presence of glacial acetic acid can lead to the formation of the imidazole (B134444) ring. ekb.eg

Tetrazoles: The imine bond of a hydrazone can be cyclized using sodium azide (B81097) to yield a substituted tetrazole ring. ekb.eg

Thiazolidines: The reaction of hydrazones with thioacetic acid results in the formation of thiazolidine (B150603) rings. ekb.eg For instance, a hydrazone can be converted to a 4-oxothiazolidine derivative through cyclization with thioglycolic acid.

The table below summarizes cyclization reactions leading to various five-membered heterocyclic scaffolds using hydrazone analogues.

Table 1: Synthesis of Five-Membered Heterocyclic Scaffolds

| Starting Material Class | Reagent | Resulting Heterocycle | Ref. |

|---|---|---|---|

| Hydrazine | Alkyne (with Rhodium catalyst) | Pyrazole | organic-chemistry.org |

| Hydrazone | Ethyl acetoacetate | Imidazole | ekb.eg |

| Hydrazone | Sodium azide | Tetrazole | ekb.eg |

| Hydrazone | Thioacetic acid | Thiazolidine | ekb.eg |

| (E)-(2-chlorobenzylidene)hydrazine | 2,4-Dichloropyridine (with Pd catalyst) | ekb.egnih.govresearchgate.netTriazolo[4,3-a]pyridine | orgsyn.org |

Formation of Six-Membered and Fused Heterocycles

Six-membered rings and more complex fused systems are also accessible through cyclization strategies.

1,2,4-Triazines: The coupling of diazonium salts with 2-ethoxycarbonylamino-indole produces 2-ethoxycarbonylimino-3-arylhydrazono-indolines. These intermediates undergo thermal cyclization to quantitatively yield 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles, a fused triazine system. chempap.org The reaction proceeds readily when the hydrazone intermediate is heated under reflux in a high-boiling solvent like decalin. chempap.org

The synthesis of various 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles from their hydrazone precursors is detailed in the table below.

Table 2: Synthesis of 2-Aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles

| Precursor Hydrazone (Substituent on Aryl Group) | Formula | Resulting Triazinoindole | Formula | Ref. |

|---|---|---|---|---|

| 4-Methyl | C₁₈H₁₈N₄O₂ | 2-(p-Tolyl)-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indole | C₁₆H₁₂N₄O | chempap.org |

| 4-Fluoro | C₁₇H₁₅N₄O₂F | 2-(4-Fluorophenyl)-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indole | C₁₅H₉N₄OF | chempap.org |

| 4-Chloro | C₁₇H₁₅N₄O₂Cl | 2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indole | C₁₅H₉N₄OCl | chempap.org |

| 4-Bromo | C₁₇H₁₅N₄O₂Br | 2-(4-Bromophenyl)-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indole | C₁₅H₉N₄OBr | chempap.org |

| 4-Iodo | C₁₇H₁₅N₄O₂I | 2-(4-Iodophenyl)-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indole | C₁₅H₉N₄OI | chempap.org |

| 4-Methoxy | C₁₈H₁₈N₄O₃ | 2-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indole | C₁₆H₁₂N₄O₂ | chempap.org |

Formation of Other Heterocyclic Systems

Azetidines: Four-membered azetidine (B1206935) rings (specifically azetidin-2-ones) can be formed by reacting a Schiff base with α-chloroacetyl chloride. ekb.eg This occurs via a [2+2] cycloaddition reaction.

Oxazepines: Seven-membered heterocyclic rings like oxazepines are synthesized by reacting hydrazones with dicarboxylic acids or their anhydrides, such as phthalic acid or maleic anhydride. ekb.eg

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Analysis of Molecular Conformation and Supramolecular Interactions

X-ray crystallography offers definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of 1,2-Bis(4-chlorobenzylidene)hydrazine (B3023312), also known as N,N′-Bis(4-chlorobenzylidene)hydrazine, reveals that the molecule has a crystallographically imposed center of symmetry located at the midpoint of the N—N single bond. orgsyn.org The entire molecule is essentially planar, with a root-mean-square deviation of all non-hydrogen atoms from the mean plane being 0.020 Å. orgsyn.org This planarity is a key feature of its molecular conformation.

The synthesis for crystallographic studies typically involves the reaction of 4-chlorobenzaldehyde (B46862) with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695). orgsyn.org The resulting compound, with the formula C₁₄H₁₀Cl₂N₂, crystallizes in the triclinic system with the space group P-1. orgsyn.org Key bond distances include an N—N bond length of 1.414 (3) Å and a C=N double bond length of 1.275 (3) Å. orgsyn.org The C=N—N angle is 112.6 (2)°, which is notably smaller than the ideal 120° for sp² hybridized atoms, likely due to the repulsion between the lone pairs of electrons on the adjacent nitrogen atoms. orgsyn.org

Table 1: Crystallographic Data for this compound

| Parameter | Value orgsyn.org |

|---|---|

| Chemical Formula | C₁₄H₁₀Cl₂N₂ |

| Molecular Weight | 277.15 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.924 (2) |

| b (Å) | 7.087 (3) |

| c (Å) | 7.683 (3) |

| α (°) | 85.44 (1) |

| β (°) | 82.13 (1) |

| γ (°) | 72.78 (1) |

| Volume (ų) | 303.1 (2) |

| Z | 1 |

Analysis of Intermolecular Interactions (e.g., π-π Stacking, C-H...π Interactions, Hirshfeld Analysis)

The planar nature of the this compound molecule makes it conducive to various non-covalent intermolecular interactions that stabilize the crystal packing. While the primary crystallographic study does not report classical hydrogen bonds, the arrangement of molecules in the crystal lattice suggests the presence of other significant forces. orgsyn.orgnih.gov

In related hydrazone structures, face-to-face π-π stacking interactions are observed, often playing a crucial role in the supramolecular assembly. researchgate.net For instance, in some crystal structures, these interactions occur along the a-axis direction between the centroids of aromatic rings. researchgate.net Furthermore, C—H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule, are also a common feature in the crystal packing of such compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Elucidation

NMR spectroscopy is fundamental for confirming the identity and elucidating the structure of organic compounds in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For hydrazone derivatives, the signal for the azomethine proton (CH=N) is particularly characteristic, often appearing as a singlet in the downfield region. rsc.orgresearchgate.net In closely related structures, this proton resonates around δ 8.0-8.5 ppm. rsc.org The aromatic protons of the 4-chlorobenzyl groups are expected to appear as a set of doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm, consistent with an AA'BB' spin system. rsc.org While specific high-resolution spectral data for this compound is not extensively reported in the cited literature, analysis of analogous compounds provides a strong basis for these expected chemical shifts. orgsyn.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The azomethine carbon (C=N) signal is a key diagnostic peak for hydrazones and is typically found significantly downfield, often in the range of δ 140–160 ppm. rsc.orgnih.govrsc.org The signals for the aromatic carbons appear in the δ 110–150 ppm range. rsc.orgrsc.org The carbon atom bonded to the chlorine (C-Cl) would be expected around δ 135-140 ppm, while the other aromatic carbons would resonate at distinct chemical shifts based on their electronic environment. Detailed experimental ¹³C NMR data for this compound were not available in the surveyed literature, but the expected positions can be inferred from extensive studies on similar structures. nih.govrsc.org

Table 2: General Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Functional Group | Observed Range / Value | Reference |

|---|---|---|---|

| ¹H NMR | Azomethine Proton (CH=N) | ~ δ 8.0 - 8.5 ppm (in related hydrazones) | rsc.org |

| ¹³C NMR | Azomethine Carbon (C=N) | ~ δ 140 - 160 ppm (in related hydrazones) | rsc.orgnih.govrsc.org |

| IR Spectroscopy | C=N Stretch | ~ 1596 - 1627 cm⁻¹ (in related hydrazones) | rsc.org |

| UV-Vis Spectroscopy | π → π* transition | ~ 350 - 400 nm (general range for azines) | researchgate.netresearchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing further structural confirmation.

The IR spectrum of azine compounds is characterized by a strong absorption band corresponding to the C=N stretching vibration. rsc.org For various hydrazone derivatives, this band typically appears in the region of 1596–1627 cm⁻¹. rsc.org The presence of this band is a clear indicator of the formation of the azomethine linkage. Other characteristic bands would include those for aromatic C-H and C=C stretching, as well as the C-Cl stretching vibration.

The Ultraviolet-Visible (UV-Vis) spectrum of this compound is expected to be dominated by intense absorption bands arising from π → π* electronic transitions within the conjugated system, which includes the two aromatic rings and the C=N-N=C backbone. researchgate.net Schiff bases exhibiting solvatochromism, where the UV-Vis absorption spectrum changes with solvent polarity, can be suitable for applications in nonlinear optics. researchgate.net While specific λmax values for this compound are not detailed in the reviewed literature, related azine compounds show strong absorptions in the UV region, often above 350 nm. researchgate.net

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the molecular identification and structural elucidation of this compound. This method provides information on the compound's molecular weight and the fragmentation pattern, which aids in confirming its structure.

Molecular Ion and Isotopic Pattern:

The nominal molecular weight of this compound (C₁₄H₁₀Cl₂N₂) is approximately 277.14 g/mol . In mass spectrometry, the compound will exhibit a characteristic molecular ion peak cluster (M, M+2, M+4) due to the presence of two chlorine atoms. The natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in this distinct pattern, which is a key identifier for chlorine-containing compounds. The most intense peak in this cluster corresponds to the ion containing two ³⁵Cl isotopes.

Fragmentation Pattern:

While a detailed mass spectrum for this compound is not widely published, a probable fragmentation pattern under electron impact (EI) ionization can be proposed based on the analysis of similar azine and hydrazone structures. The fragmentation is expected to proceed through several key pathways:

N-N Bond Cleavage: The single bond between the two nitrogen atoms is a potential site for cleavage. Homolytic cleavage of the N-N bond would result in the formation of a [4-chlorobenzylidene]imine radical cation, [C₇H₆ClN]⁺•. This fragment would be highly characteristic.

Formation of Chlorotropylium Ion: The [4-chlorobenzylidene]imine radical cation could further fragment. A common fragmentation pathway for benzylidene derivatives is the formation of a tropylium (B1234903) or substituted tropylium ion. In this case, the formation of a chlorotropylium ion ([C₇H₆Cl]⁺) is a plausible subsequent fragmentation step.

Loss of Chlorine: Fragmentation can also involve the loss of a chlorine atom or a hydrogen chloride (HCl) molecule from the molecular ion or major fragment ions.

A summary of the expected key fragments is presented in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 276/278/280 | [M]⁺• (Molecular Ion) | [C₁₄H₁₀Cl₂N₂]⁺• | Parent Ion |

| 138/140 | [4-chlorobenzylidene]imine radical cation | [C₇H₆ClN]⁺• | Cleavage of the N-N single bond |

| 137/139 | [4-chlorobenzylidene]imine cation | [C₇H₅ClN]⁺ | Loss of a hydrogen atom from the imine fragment |

| 111/113 | Chlorophenyl cation | [C₆H₄Cl]⁺ | Fragmentation of the chlorobenzylidene group |

| 75 | Benzyne radical cation | [C₆H₃]⁺• | Loss of HCl from the chlorophenyl cation |

Tautomeric Equilibria and Structural Isomerism Investigations

The structural analysis of this compound primarily concerns its geometric isomerism, as tautomerism is not a significant feature for this symmetrical azine.

Structural Isomerism:

The key structural feature of this compound is the presence of two carbon-nitrogen double bonds (C=N). Rotation around these bonds is restricted, leading to the possibility of geometric isomers (E/Z isomerism). For a symmetrical azine like this, three potential isomers exist: (E,E), (E,Z), and (Z,Z).

Crystallographic studies on the closely related isomer, 1,2-Bis(2-chlorobenzylidene)hydrazine, have revealed that the molecule possesses a crystallographically imposed inversion symmetry at the midpoint of the N-N bond. researchgate.netnih.gov This centrosymmetric geometry is only possible for the (E,E) isomer. researchgate.netnih.gov Similarly, studies on the parent compound, 1,2-di(benzylidene)hydrazine, also show a preference for the anti-orientation of the phenyl rings, corresponding to the (E,E) configuration. eurjchem.com

Due to the steric hindrance that would arise between the two 4-chlorophenyl groups in the (Z,Z) and (E,Z) configurations, the (E,E) isomer is the most thermodynamically stable and is expected to be the exclusive or vastly predominant form of this compound under normal conditions. This is consistent with crystallographic data for similar aromatic azines. researchgate.netnih.goveurjchem.com The molecule is largely planar, with the two 4-chlorobenzylidene moieties oriented in a trans fashion relative to the N-N bond.

Tautomeric Equilibria:

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For hydrazones, a common form of tautomerism is the ene-hydrazine form. However, in the case of this compound, which is a symmetrical azine with the C=N-N=C backbone, there are no acidic protons adjacent to the C=N bonds that can readily participate in tautomerization. The molecule lacks the N-H proton found in simple hydrazones. Consequently, tautomeric equilibria are not considered a significant aspect of the chemistry of this specific compound, and no studies have reported the existence of tautomers.

| Form | Description | Prevalence | Supporting Evidence |

|---|---|---|---|

| (E,E)-isomer | Geometric isomer with both 4-chlorophenyl groups in a trans orientation relative to the N-N bond. | Predominant/Exclusive form | Steric considerations and crystallographic data from analogous compounds showing a centrosymmetric structure. researchgate.netnih.goveurjchem.com |

| (E,Z)-isomer | Geometric isomer with one 4-chlorophenyl group in a trans and the other in a cis orientation. | Not observed/Thermodynamically unfavorable | Significant steric hindrance expected. |

| (Z,Z)-isomer | Geometric isomer with both 4-chlorophenyl groups in a cis orientation. | Not observed/Thermodynamically unfavorable | High degree of steric hindrance expected. |

| Tautomers | Structural isomers resulting from proton migration (e.g., ene-hydrazine form). | Not applicable/Not observed | Lack of labile protons for tautomerization in the azine structure. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For Schiff bases like 1,2-Bis(4-chlorobenzylidene)hydrazine (B3023312), DFT calculations provide deep insights that complement experimental findings. These theoretical studies are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), which has been effectively used to analyze various hydrazine (B178648) derivatives. imist.maimist.ma

The geometric structure of azines, such as this compound, is fundamental to understanding their chemical behavior. The optimization of the molecular geometry using DFT allows for the determination of the most stable conformation and provides detailed information on bond lengths, bond angles, and dihedral angles.

Experimental X-ray crystallography studies on the closely related isomer, 1,2-Bis(2-chlorobenzylidene)hydrazine , reveal significant structural characteristics that are expected to be analogous to the 4-chloro derivative. The molecule adopts a structure with a crystallographically imposed inversion symmetry located at the midpoint of the N—N single bond. researchgate.netnih.gov This results in a nearly planar molecular skeleton. nih.gov The planarity is a key feature, influencing the electronic conjugation across the molecule. The C=N double bond distance in the 2-chloro isomer has been measured at approximately 1.272 Å, confirming its double-bond character. nih.gov The central N-N bond is reported to be about 1.418 Å. researchgate.netnih.gov

DFT calculations performed on similar hydrazone systems show an excellent correlation between the computed geometric parameters and those determined by X-ray diffraction. researchgate.net For the 2-chloro isomer, the molecule is described as approximately planar, with only a minor deviation from the mean plane. nih.gov This centrosymmetric and planar conformation is crucial for its potential use in forming structured materials like metal-organic frameworks.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| N1—N1' | 1.418 (2) Å | C7—N1—N1' | 111.78 (16)° |

| C7=N1 | 1.272 (2) Å | N1—C7—C6 | 121.49 (15)° |

| C5—Cl1 | 1.7406 (16) Å | C1—C6—C5 | 117.48 (15)° |

| C1—C6 | 1.393 (2) Å | C4—C5—Cl1 | 117.90 (13)° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, polarizability, and reactivity. researchgate.net

A smaller energy gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For a related compound, (E)-1-(2,4-dinitrophenyl)-2-(4-chlorobenzylidene) hydrazine (H4), DFT calculations have been performed to determine these values. imist.maimist.ma The HOMO is typically distributed over the entire molecule, while the LUMO may be localized on specific moieties, indicating the regions of charge transfer. trdizin.gov.tr The analysis of these orbitals provides insight into how substituents, such as the chloro group, influence the electronic structure. imist.ma

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.45 |

| ELUMO | -4.88 |

| Energy Gap (ΔE) | 3.57 |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

In studies of hydrazine derivatives, the MEP analysis reveals specific reactive sites. For instance, in (E)-1-(2,4-dinitrophenyl)-2-(4-chlorobenzylidene) hydrazine , the negative potential is concentrated around the electronegative oxygen atoms of the nitro groups and the nitrogen atoms of the hydrazine bridge. imist.ma These areas represent the primary sites for interaction with electrophiles. Conversely, the positive potential is localized around the hydrogen atoms of the phenyl rings, indicating these as sites for potential nucleophilic interaction. imist.maresearchgate.net This detailed charge landscape is essential for predicting intermolecular interactions and the molecule's binding behavior.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net

Chemical Hardness (η) measures the resistance to change in the electron distribution. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." trdizin.gov.tr

Electronegativity (χ) is the power of an atom or group to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment.

These parameters are calculated using the following equations, based on Koopmans' theorem:

η = (ELUMO - EHOMO) / 2

χ = - (EHOMO + ELUMO) / 2

μ = -χ

S = 1 / (2η)

ω = μ² / (2η)

Atomic charge distribution analysis, such as Mulliken or NBO population analysis, reveals the partial charges on each atom, offering further insight into the electronic structure and identifying charge transfer pathways within the molecule. imist.maimist.ma

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 6.665 |

| Chemical Potential (μ) | -6.665 |

| Chemical Hardness (η) | 1.785 |

| Global Softness (S) | 0.280 |

| Electrophilicity Index (ω) | 12.45 |

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. trdizin.gov.tr It calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. By comparing the simulated spectrum with experimental data, TD-DFT can help assign the observed absorption bands to specific electronic transitions, such as the π → π* or n → π* transitions.

For example, a theoretical study on N,N'-di(ortho-substituted benzyl) hydrazine used TD-DFT (B3LYP/6-31G(d)) to analyze its electronic transitions. The results showed that the main absorption bands were primarily due to HOMO → LUMO transitions. The position of the maximum absorption wavelength (λmax) is influenced by substituents on the phenyl rings. For hydrazone derivatives, TD-DFT calculations performed in different solvents can also predict and explain solvatochromic effects, where the absorption spectrum shifts depending on the solvent polarity. researchgate.net

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 304.46 | 1.2551 | HOMO → LUMO (66%) |

| S0 → S2 | 282.24 | 0.0178 | H-6 → L+1 (27%) |

| S0 → S3 | 279.46 | 0.0000 | H-3 → LUMO (37%) |

While DFT calculations are commonly performed on single molecules in the gas phase, studies using Periodic Boundary Conditions (PBC) are employed to investigate the properties of a molecule in its crystalline or solid state. PBC simulations model an infinite, repeating lattice of molecules, which is essential for understanding crystal packing, intermolecular interactions, and solid-state electronic properties.

The prerequisite for a PBC study is knowledge of the crystal structure, including the unit cell parameters and space group, which are determined by X-ray diffraction. For the isomer 1,2-Bis(2-chlorobenzylidene)hydrazine , the crystal system is monoclinic with the space group P21/c. nih.gov The unit cell contains two molecules (Z=2). nih.gov A PBC study on this system would analyze how the molecules arrange themselves in the crystal, quantifying the strength and nature of intermolecular forces, such as van der Waals forces or potential weak hydrogen bonds, that stabilize the crystal lattice. Such calculations can also determine the solid-state band structure and density of states (DOS), providing insights into the electronic properties of the material as a whole rather than as an isolated molecule. While no specific PBC computational studies for this compound were found, the available crystallographic data for its isomer provides the necessary foundation for such an investigation. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound and its analogues, molecular docking simulations are instrumental in elucidating their potential biological targets and mechanism of action at a molecular level. These simulations provide insights into the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Research on hydrazone derivatives, a class of compounds to which this compound belongs, has utilized molecular docking to explore their potential as inhibitors for various enzymes and receptors implicated in diseases. chula.ac.th For instance, docking studies on similar hydrazone compounds have been conducted to assess their binding to the active sites of proteins involved in cancer, such as breast cancer MCF-7 cell lines. chula.ac.th While specific docking studies targeting this compound are not extensively detailed in the provided results, the general methodology involves preparing the 3D structure of the ligand and the target protein, defining a binding site, and then using a scoring function to rank the different binding poses.

A representative, albeit hypothetical, docking analysis of this compound against a putative protein target is summarized in the table below. This table illustrates the kind of data that would be generated from such a study.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Tyrosine Kinase | -8.5 | Tyr672, Asp677 | Hydrogen Bond |

| Cys673, Gly676, Phe811 | Van der Waals | ||

| Pro670 | Hydrophobic | ||

| Carbonic Anhydrase | -7.2 | His94, His96, His119 | Coordination with Zinc ion |

| Thr199, Thr200 | Hydrogen Bond | ||

| DNA Gyrase | -9.1 | Asp73, Gly77 | Hydrogen Bond |

| Arg76, Ala92 | Electrostatic and Hydrophobic |

This table is a representative example and does not reflect actual experimental data from the provided search results.

Molecular Dynamics (MD) Simulations for System Stability and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can be employed to investigate the stability of the ligand-protein complex predicted by molecular docking. These simulations provide a dynamic view of the interactions and can reveal conformational changes in both the ligand and the protein upon binding.

While specific MD simulation studies on this compound are not detailed in the provided search results, research on the parent molecule, hydrazine, in aqueous solution has been conducted using MD simulations to understand its hydration structure and diffusion properties. nih.gov These studies show that at ambient conditions, a hydrazine molecule is hydrated by a significant number of water molecules, forming hydrogen bonds. nih.gov This fundamental understanding of hydrazine's behavior in a biological-like environment is crucial for interpreting the behavior of its derivatives.

For a ligand-protein complex involving this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The trajectory of the simulation would be analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual amino acid residues, and the number of hydrogen bonds formed between the ligand and the protein over time.

The following table illustrates the type of data that could be obtained from an MD simulation study of a this compound-protein complex.

| Simulation Parameter | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | The protein maintains a stable conformation throughout the simulation. |

| Average RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |

| Average Number of Hydrogen Bonds | 3 | Consistent hydrogen bonding contributes to the stability of the complex. |

| Key Interacting Residue (from RMSF) | Lys120 | This residue shows minimal fluctuation, indicating a stable interaction with the ligand. |

This table is a representative example and does not reflect actual experimental data from the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a class of compounds like hydrazine derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent molecules.

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

Although a specific QSAR model for this compound was not found in the search results, the principles of QSAR are widely applied to similar classes of compounds. For a hypothetical QSAR study on a series of substituted bis(benzylidene)hydrazine derivatives, the following table presents a sample of the data that would be used.

| Compound | log(1/IC50) | logP | Molecular Weight | Dipole Moment (Debye) |

| This compound | 5.2 | 4.8 | 279.15 | 2.1 |

| 1,2-Bis(4-methylbenzylidene)hydrazine | 4.8 | 4.2 | 238.32 | 1.8 |

| 1,2-Bis(4-nitrobenzylidene)hydrazine | 5.5 | 3.5 | 300.26 | 4.5 |

| 1,2-Bis(benzylidene)hydrazine | 4.5 | 3.9 | 210.27 | 1.5 |

This table is a representative example and does not reflect actual experimental data from the provided search results.

The resulting QSAR equation might look something like: log(1/IC50) = 0.5 * logP - 0.01 * Molecular Weight + 0.8 * Dipole Moment + constant

This equation would suggest that higher hydrophobicity and a larger dipole moment, along with a lower molecular weight, are favorable for the biological activity of this class of compounds.

In Silico ADMET Prediction for Bioactivity Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. It uses computational models to estimate the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies.

For this compound, in silico ADMET prediction can provide valuable insights into its drug-likeness and potential for development as a therapeutic agent. Various software and web-based tools are available that can predict a wide range of ADMET properties based on the molecule's structure.

While a specific ADMET profile for this compound is not available in the search results, general predictions for similar compounds and the types of properties evaluated are well-documented. imedpub.comnih.gov For instance, predictions often include parameters related to oral bioavailability, such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding. imedpub.com Toxicity predictions can flag potential issues like hepatotoxicity or mutagenicity. nih.gov

The following table provides a sample of predicted ADMET properties for this compound, illustrating the type of information that would be generated.

| ADMET Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed after oral administration. imedpub.com |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system, which may be desirable to avoid CNS side effects. |

| Cytochrome P450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. nih.gov |

| Hepatotoxicity | High Risk | May have the potential to cause liver damage. nih.gov |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

This table is a representative example and does not reflect actual experimental data from the provided search results.

These in silico predictions serve as a guide for further experimental validation and help in prioritizing compounds with more favorable ADMET profiles for further development.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes with Hydrazone Ligands

The synthesis of metal complexes with hydrazone ligands like 1,2-Bis(4-chlorobenzylidene)hydrazine (B3023312) is typically a straightforward process. The parent ligand itself is generally prepared through the condensation reaction of two equivalents of 4-chlorobenzaldehyde (B46862) with one equivalent of hydrazine (B178648) hydrate (B1144303), often under reflux in a solvent like ethanol (B145695). researchgate.net

The formation of metal complexes is then achieved by reacting the isolated ligand with a metal salt in a suitable solvent. A general synthetic method involves dissolving the this compound ligand in a solvent such as ethanol or methanol (B129727) and adding a solution of the desired metal salt (e.g., chlorides, acetates, or nitrates) in the same solvent. mtct.ac.in The reaction mixture is often refluxed for several hours to ensure completion. mtct.ac.in Upon cooling, the resulting solid metal complex can be isolated by filtration, washed with the solvent, and dried. mtct.ac.in

The characterization of these newly formed complexes is crucial to confirm their structure and properties. A variety of physicochemical techniques are employed for this purpose:

Elemental Analysis (C, H, N): This technique is used to determine the empirical formula of the complex, which helps in establishing the metal-to-ligand stoichiometry. mdpi.comnih.gov For instance, analyses can confirm a 1:1 or 1:2 metal-to-ligand ratio. nih.gov

Molar Conductance Measurements: These measurements, typically performed in solvents like DMSO or DMF, help to determine whether the complex is an electrolyte or non-electrolyte. chemistryjournal.net Low conductivity values are indicative of non-electrolytic nature, suggesting that anions (like chloride) are coordinated directly to the metal ion rather than existing as counter-ions. chemistryjournal.netedu.krd

Magnetic Susceptibility: This measurement provides information about the electronic structure and the number of unpaired electrons in the complex, which is essential for deducing the geometry around the central metal ion (e.g., octahedral or tetrahedral). nih.gov

Mass Spectrometry: This analysis confirms the molecular weight of the complex, further verifying its proposed formula. nih.gov

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analyses are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. chemistryjournal.netasianpubs.org

Investigation of Ligand Behavior and Metal Binding Modes

Hydrazone ligands are known for their versatile coordination behavior. mtct.ac.in They can coordinate to metal ions in either their neutral keto form or their deprotonated enol form. mtct.ac.in However, this compound lacks a hydroxyl or carbonyl group for keto-enol tautomerism. Therefore, it primarily functions as a neutral ligand.

The key donor sites in this compound are the two nitrogen atoms of the azomethine groups (-C=N-). This makes it a classic example of a bidentate N,N-donor ligand. edu.krd Structural studies on the related compound, 1,2-bis(2-chlorobenzylidene)hydrazine, reveal that the molecule possesses an inversion center and is approximately planar. This planarity and the presence of two coordinating nitrogen atoms allow it to form stable chelate rings with a central metal ion.

The general binding mode involves the coordination of both azomethine nitrogen atoms to the same metal center, forming a stable five- or six-membered chelate ring, depending on the conformation. This bidentate chelation enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands, an effect known as the chelate effect. While more complex hydrazones can act as tridentate or even tetradentate ligands if other donor groups are present, this compound is expected to coordinate consistently as a bidentate N,N-donor. researchgate.netmdpi.com

Spectroscopic and Structural Analysis of Metal-Hydrazone Complexes

Spectroscopic methods are indispensable for elucidating the structure of metal-hydrazone complexes and confirming the coordination of the ligand to the metal ion.

| Compound Type | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |

|---|---|---|---|

| Free Hydrazone Ligand | ~1620 | - | nih.gov |

| Metal-Hydrazone Complex | Shifted from original position (e.g., 1570-1600) | ~540-560 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy is useful for studying diamagnetic complexes. In the ¹H-NMR spectrum, the resonance of the azomethine proton (-CH=N-) is a key probe. A downfield or upfield shift of this proton's signal upon complexation provides further evidence of the ligand's coordination to the metal center. mdpi.comredalyc.org

Electronic (UV-Visible) Spectroscopy gives insight into the geometry of the complexes. The spectra of the free ligand typically show intense bands corresponding to π→π* and n→π* transitions within the aromatic rings and the C=N chromophore. nih.gov Upon complexation, these bands may shift. More importantly, new, weaker bands often appear in the visible region for transition metal complexes. These bands are attributed to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) transitions. nih.gov The position and number of these d-d bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal ion. nih.gov

| Metal Ion | Observed Transitions (nm) | Proposed Geometry | Reference |

|---|---|---|---|

| Co(II) | ~721 | Octahedral | nih.gov |

| Ni(II) | Multiple bands in visible region | Octahedral | nih.gov |

| Cu(II) | Broad band in visible region | Distorted Octahedral / Square Planar | redalyc.org |

| Zn(II) | No d-d transitions (d¹⁰) | Tetrahedral | nih.gov |

X-ray Diffraction provides the most definitive structural information. While specific crystal structures for complexes of this compound were not found, studies on analogous systems reveal common geometries. For instance, oxidovanadium(V) complexes with related tridentate hydrazone ligands adopt octahedral coordination. researchgate.net Similarly, Zn(II) and Cd(II) complexes with a tridentate hydrazone ligand have been shown to form a penta-coordinate environment. mdpi.com For bidentate hydrazone ligands, octahedral and tetrahedral geometries are common for Co(II), Ni(II), and Cu(II) complexes, depending on the metal ion and other coordinated ligands (like solvent molecules or anions). nih.govresearchgate.net

In Vitro Biological Activity and Mechanistic Studies

Anticancer Activity Investigations

The evaluation of 1,2-Bis(4-chlorobenzylidene)hydrazine (B3023312) for anticancer properties has been a subject of scientific inquiry, with studies focusing on its effects on cancer cell viability and the underlying mechanisms of action.

In Vitro Cytotoxicity and Anti-proliferative Effects on Cancer Cell Lines (e.g., Colon Carcinoma, Breast Cancer, Lung Tumor Cell Lines)

There is limited specific data in the available scientific literature detailing the cytotoxic and anti-proliferative effects of this compound against colon carcinoma, breast cancer, and lung tumor cell lines. Research has more broadly covered related hydrazone derivatives, which have shown potential anticancer properties. For instance, various series of hydrazones have been synthesized and evaluated for their in vitro antitumor activity against panels of human cancer cell lines, sometimes showing significant growth inhibition. nih.gov Studies on more complex structures, such as salicylaldehyde (B1680747) hydrazones and isatin-hydrazones, have demonstrated potent cytotoxic activity against leukemia and breast cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar or even nanomolar range. nih.govmdpi.com However, specific anti-proliferative data for this compound remains largely uncharacterized in publicly accessible research.

Mechanistic Insights into Apoptosis Induction and Cell Cycle Modulation

The precise mechanisms by which this compound may induce apoptosis or modulate the cell cycle have not been extensively documented for this specific compound. However, the broader class of hydrazones has been studied for these effects. Research on other hydrazone derivatives indicates that they can induce apoptosis in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins like BAX and caspase-3. researchgate.net Furthermore, some hydrazone compounds have been shown to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting the normal progression of cell division in tumor cells. researchgate.netmdpi.com For example, a platinum(II) complex incorporating a 4-methylbenzoylhydrazine ligand was found to significantly induce apoptosis and arrest the cell cycle at the G2 phase in MCF-7 breast cancer cells. mdpi.com

DNA Cleavage Activity Assessment

The ability of this compound to directly cleave DNA has not been a primary focus of the available research. Studies in this area have often involved Schiff base ligands derived from 4-chlorobenzaldehyde (B46862) when complexed with metal ions. For example, research on metal complexes of a Schiff base formed from the condensation of 4-chlorobenzaldehyde and 4-aminoantipyrine (B1666024) showed that the cobalt(II) and copper(II) complexes were capable of completely cleaving pUC18 plasmid DNA, an activity not reported for the ligand alone. researchgate.netjocpr.com The proposed mechanism for such activity often involves the generation of reactive oxygen species, like hydroxyl radicals, which can abstract a hydrogen atom from the sugar-phosphate backbone of DNA, leading to strand scission. jocpr.com

Antimicrobial Activity Evaluations

The potential of this compound as an antimicrobial agent has been assessed against various bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

While there is a lack of specific data on the antibacterial activity of this compound itself, related compounds have been investigated. For instance, a Schiff base synthesized from 4-chlorobenzaldehyde and aniline, which shares structural similarities, demonstrated a broad spectrum of antibacterial activity. ijcrcps.com It showed inhibitory effects against the Gram-positive bacterium Staphylococcus aureus and various Gram-negative bacteria, including Salmonella typhi and Escherichia coli. ijcrcps.com Similarly, other complex hydrazine (B178648) derivatives have been synthesized and have shown potential antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov

Antifungal Properties against Fungal Pathogens

Specific studies detailing the antifungal properties of this compound are limited. However, research into related chemical structures provides some context. A study on cinnamaldehyde (B126680) derivatives, including 4-Cl cinnamaldehyde, showed fungicidal activity against Candida albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) of 25 μg/mL. nih.gov Other hydrazine-based compounds have also been identified as having potent antifungal activity against C. albicans. mdpi.com For example, the compound (4-phenyl-1, 3-thiazol-2-yl) hydrazine was found to have a MIC between 0.0625 and 4 μg/ml against pathogenic fungi and was effective at inhibiting biofilm formation. nih.gov These findings suggest that the broader class of compounds may have antifungal potential, though specific data for this compound is needed.

Enzyme Inhibition Studies

Inhibition of Hydrolases (e.g., Urease, α-Glucosidase, α-Amylase)

Despite the broad interest in hydrazine and hydrazone derivatives as enzyme inhibitors, specific experimental data on the inhibitory activity of this compound against the hydrolase enzymes urease, α-glucosidase, and α-amylase is not available in the reviewed scientific literature. While studies on structurally related compounds, such as other bis-Schiff bases and hydrazone derivatives, have shown varied levels of inhibition against these enzymes, no direct inhibitory concentrations (e.g., IC₅₀ values) have been published for this compound itself. gnu-darwin.orglevel.com.tw

Enzyme Kinetics and Inhibition Mechanism Determination

Consistent with the absence of primary inhibition data, there are no available studies detailing the enzyme kinetics or the specific mechanism of inhibition (e.g., competitive, non-competitive) for this compound with respect to urease, α-glucosidase, or α-amylase. Determining such kinetic parameters would first require evidence of inhibitory activity.

Antioxidant Activity Profiling

There is a lack of specific studies in the accessible scientific literature that profile the antioxidant activity of this compound using standard assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging methods. While related hydrazine-containing compounds have been investigated for their antioxidant potential, specific data, including IC₅₀ values for this compound, remain unreported. guidechem.com

Preclinical Toxicity Assessment in Model Organisms for Bioactivity Selection (e.g., Zebrafish Embryo Models)

A search of toxicological literature did not yield any studies specifically assessing the preclinical toxicity of this compound using zebrafish (Danio rerio) embryo models. While zebrafish are a common model for toxicity screening of chemical compounds, and studies have been conducted on simpler related molecules like phenylhydrazine (B124118), no data regarding mortality rates, phenotypic anomalies, or LC₅₀ values for this compound in this model system have been published.

Advanced Applications in Materials Science and Organic Synthesis

Potential in Organic Electronics and Photovoltaic Materials

The application of azine compounds like 1,2-Bis(4-chlorobenzylidene)hydrazine (B3023312) in organic electronics is a subject of nuanced discussion. The central azine bridge (C=N-N=C) is a key determinant of the molecule's electronic properties. Some studies have compellingly shown that this azine bridge can act as a "conjugation stopper," effectively inhibiting electronic communication between the two aromatic rings. This hypothesis was tested using NMR spectroscopy on a series of asymmetrical acetophenone (B1666503) azines, where varying donor or acceptor groups on one phenyl ring did not induce a chemical shift change in the other, indicating a lack of through-conjugation.

This electronic insulation suggests that molecules like this compound may not be ideal candidates for applications that rely on extended π-conjugation along the molecular backbone, a common requirement for conductive polymers and bulk heterojunction organic photovoltaic (solar cell) materials. acs.org However, this same property could be advantageous in molecular electronics for designing components where electronic isolation between different parts of a molecule is desirable.

Applications as Nonlinear Optical (NLO) Materials (Solvatochromicity)

Schiff bases, particularly those with a conjugated framework like this compound, are recognized for their potential as nonlinear optical (NLO) materials. rsc.org NLO materials exhibit an optical response that is not linearly proportional to the intensity of incident light, a property crucial for applications in optical switching, frequency conversion, and other photonic technologies. A key indicator of NLO potential is solvatochromicity—the change in the substance's color (and its UV-Vis absorption spectrum) when dissolved in different solvents of varying polarity. rsc.org Schiff bases that exhibit significant solvent-dependent UV/Vis spectra are considered promising NLO materials. rsc.org

The NLO response in these molecules often arises from an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. While this compound is a symmetrical molecule, related asymmetrical hydrazone derivatives have been extensively studied, providing insight into the NLO properties of this class of compounds. Theoretical and experimental studies on various hydrazone derivatives have demonstrated significant first hyperpolarizability (β), a measure of the second-order NLO response. For instance, computational studies on some hydrazine (B178648) and benzohydrazide (B10538) derivatives revealed first hyperpolarizability values in the range of 1.5 × 10⁻³⁰ to 30.2 × 10⁻³⁰ esu. rsc.org

The table below summarizes the calculated NLO properties for related isobutyl acetophenone azines, highlighting how structural variations influence these characteristics. daneshyari.com

| Compound/Conformer | Dipole Moment (μ) [Debye] | Polarizability (α₀) [esu] | First Hyperpolarizability (β_tot) [esu] |

| p-isobutylacetophenone | 3.01 | 1.69 x 10⁻²³ | 1.15 x 10⁻³⁰ |

| E-Hydrazone | 2.12 | 1.86 x 10⁻²³ | 1.94 x 10⁻³⁰ |

| Z-Hydrazone | 3.55 | 1.86 x 10⁻²³ | 1.17 x 10⁻³⁰ |

| Azine 1 | 0.00 | 3.63 x 10⁻²³ | 0.00 x 10⁻³⁰ |

| Azine 2 | 2.59 | 3.19 x 10⁻²³ | 1.54 x 10⁻³⁰ |

Data derived from computational studies on related acetophenone azines. daneshyari.com

Catalytic Applications in Organic Transformations

While this compound is not typically a catalyst in its own right, its role as a versatile Schiff base ligand is significant in the field of catalysis. researchgate.net Schiff base ligands, containing imine (C=N) functionalities, are adept at coordinating with a wide range of transition metals to form stable metal complexes. eurjchem.comdergipark.org.tr These complexes often exhibit potent catalytic activity in various organic transformations. eurjchem.com

Ruthenium, palladium, nickel, and copper complexes incorporating Schiff base or hydrazine-type ligands have been developed and studied extensively. acs.orgrsc.orgrsc.orgrsc.orgacs.orgrsc.orgresearchgate.net These organometallic catalysts have shown high efficacy and selectivity in reactions such as the hydrogenation of ketones and aldehydes, C-H bond oxidation, and Tsuji-Trost allylation. rsc.orgrsc.orgrsc.org For example, certain ruthenium(II) arene complexes with N,N'-coordinating ligands demonstrate excellent activity in the transfer hydrogenation of aryl ketones. acs.org Similarly, palladium complexes have been developed for reactions like the dehydroxymethylation of dihydroxy compounds. rsc.org

| Metal Center | Ligand Type | Catalytic Application | Reference |

| Ruthenium(II) | NNN Tridentate Ligands | Hydrogenation of ketones and aldehydes | rsc.org |

| Ruthenium(II) | Arene-Indenoquinoxaline | Transfer hydrogenation of aryl ketones | acs.org |

| Palladium(II) | Macrocyclic Selenium Ligand | Dehydroxymethylation of dihydroxy compounds | rsc.org |

| Palladium(II) | Diamine on Graphene Oxide | Tsuji-Trost Allylation | rsc.org |

| Nickel/Copper | Bis-ferrocenyl hydrazide | C(sp³)–H and C(sp²) bond oxidation | rsc.org |

| Ruthenium(II) | Azopyridine | Catalytic oxidation of glutathione | nih.gov |

Corrosion Inhibition Studies

Hydrazine derivatives, including Schiff bases like this compound, have emerged as effective corrosion inhibitors, particularly for protecting steel in aggressive acidic environments commonly used in industrial processes like acid cleaning and descaling. The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen), the π-electrons in the aromatic rings, and the C=N double bonds. These features allow the molecule to interact with the vacant d-orbitals of the iron atoms on the steel surface. Studies on various hydrazone derivatives have demonstrated high inhibition efficiencies. For instance, research on related compounds for C38 steel in 1M HCl showed that inhibition efficiency could exceed 93% at an optimal concentration. Investigations into other hydrazone derivatives as corrosion inhibitors for C-steel in 1.0 M HCl have reported efficiencies greater than 91%.

The performance of these inhibitors is dependent on their concentration, the temperature, and the specific molecular structure. The table below presents experimental data on the corrosion inhibition efficiency of several related hydrazine derivatives on steel in acidic media.

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (η%) | Reference |

| 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) | 0.005 | 95.1 | |

| 1-phenyl-2-(1-phenylethylidene)hydrazine (PPEH) | 0.005 | 83.8 | |

| N-Benzo missouri.edunih.govdioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine | 1x10⁻³ | 91.30 | |

| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | 1x10⁻³ | 91.34 | |

| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM) | 1x10⁻³ | >93 |

Data sourced from studies on mild steel or C38 steel in 1M HCl.

Conclusion and Future Perspectives in 1,2 Bis 4 Chlorobenzylidene Hydrazine Research

Summary of Key Research Findings

Research into 1,2-Bis(4-chlorobenzylidene)hydrazine (B3023312) and its close structural analogs has primarily focused on its synthesis, structural characterization, and preliminary investigations into its biological activities.

The synthesis of this compound is typically achieved through a straightforward condensation reaction between 4-chlorobenzaldehyde (B46862) and hydrazine (B178648) hydrate (B1144303). orgsyn.org This method is a common and efficient route for preparing various substituted benzylidene hydrazones. The reaction involves the formation of a C=N imine bond, characteristic of Schiff bases.

Structural analysis, particularly of the closely related isomer 1,2-Bis(2-chlorobenzylidene)hydrazine, reveals significant insights. X-ray crystallography studies show that these molecules are often approximately planar and possess a crystallographically imposed inversion center at the midpoint of the N-N bond. nih.gov The bond lengths are indicative of a C=N double bond, a key feature of the hydrazone linkage. nih.gov This planarity and symmetry are crucial factors influencing the compound's crystal packing and potential interactions with biological macromolecules.

The broader class of hydrazones, to which this compound belongs, is well-documented for a wide spectrum of biological activities. These include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. nih.gov Studies on various benzylidene hydrazides have indicated that the presence of chloro and nitro substituents can enhance antimicrobial and antiviral activities. nih.gov This suggests that the 4-chloro substitution on the benzene (B151609) rings of the target compound is a promising feature for biological efficacy. For instance, some salicylaldehyde (B1680747) hydrazones have demonstrated remarkable anticancer activity in nanomolar concentrations against leukemia and breast cancer cell lines. mdpi.com

Table 1: Key Research Findings for this compound and Related Compounds

| Research Area | Key Findings | References |

| Synthesis | Synthesized via condensation of 4-chlorobenzaldehyde and hydrazine hydrate. | orgsyn.org |

| Structural Analysis | Isomers exhibit a planar structure with an inversion center at the N-N bond. | nih.gov |

| Biological Activity (General Hydrazones) | Broad-spectrum activities including antimicrobial, anticancer, and anti-inflammatory. | nih.gov |

| Substituent Effects | Chloro-substituents on benzylidene hydrazides are linked to enhanced antimicrobial and antiviral activity. | nih.gov |

Identification of Knowledge Gaps and Unexplored Avenues

Despite the foundational knowledge of its synthesis and the promising biological potential inferred from related compounds, there is a notable scarcity of research focused specifically on this compound. This represents a significant knowledge gap.

A primary unexplored avenue is the comprehensive evaluation of its biological activity profile. While the general class of hydrazones is known for being bioactive, specific data on the efficacy of this compound against various strains of bacteria, fungi, and specific cancer cell lines is lacking. Quantitative structure-activity relationship (QSAR) studies have been performed on similar benzylidene hydrazides, but not extensively for this particular compound, which could help in understanding the influence of the 4-chloro substituent on its biological activity. nih.gov

Furthermore, the potential of this compound in materials science remains largely unexplored. Schiff bases are known for their applications as ligands in the formation of metal complexes, which can have interesting catalytic and photoluminescent properties. researchgate.net The coordination chemistry of this compound with various metal ions has not been systematically investigated.

Another area that warrants investigation is its potential as a precursor for the synthesis of other complex organic molecules. For example, some bis(benzylidene)hydrazines can be transformed into 1,2,4-triazole (B32235) derivatives, which are another important class of biologically active compounds. researchgate.net The reactivity of the imine bond and the aromatic rings of this compound could be exploited to create novel molecular scaffolds.

Future Directions in Synthetic Development and Functional Enhancement

Future research on this compound should be directed towards filling the identified knowledge gaps and enhancing its functional properties.

In terms of synthetic development, while the current condensation method is effective, there is room for optimization. The development of green synthetic protocols, for instance, using heterogeneous catalysts or solvent-free conditions, could make the synthesis more environmentally friendly and economically viable. orgsyn.org Furthermore, the synthesis of a library of derivatives by modifying the aromatic rings with other functional groups could lead to compounds with enhanced or novel properties.

For functional enhancement, a systematic investigation into the biological activities of this compound is paramount. This should include in-vitro screening against a wide range of microbial pathogens and cancer cell lines to determine its specific activity and potential therapeutic applications. nih.govmdpi.com Mechanistic studies to elucidate the mode of action at a molecular level would also be crucial for its development as a potential drug candidate.

The exploration of its coordination chemistry is another promising future direction. Synthesizing metal complexes with transition metals could lead to new materials with applications in catalysis, sensing, or as metallodrugs. The planar, bidentate nature of the ligand could allow for the formation of well-defined coordination polymers or discrete molecular complexes with unique electronic and magnetic properties.

Finally, computational studies, such as Density Functional Theory (DFT), can be employed to predict the molecular properties, reactivity, and potential biological interactions of this compound and its derivatives. This can guide experimental work and accelerate the discovery of new applications.

Q & A

Q. What are the standard synthetic protocols for 1,2-bis(4-chlorobenzylidene)hydrazine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 4-chlorobenzaldehyde with hydrazine hydrate in ethanol under acidic catalysis. A reflux duration of 3–6 hours with 4 M sulfuric acid as a catalyst yields the product, followed by recrystallization from polar solvents like dimethylformamide (DMF) . Optimization involves adjusting molar ratios (e.g., 2:1 aldehyde-to-hydrazine), solvent polarity, and acid strength to improve yield and purity.

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard . The molecule exhibits a non-planar geometry, with dihedral angles between benzene rings (~33.4°) and torsion angles (e.g., C9–N1–N2–C10 ≈ 167.5°) reflecting steric and electronic interactions. Weak van der Waals forces stabilize the crystal lattice .

Q. What spectroscopic methods are used to characterize this compound, and what key peaks should researchers expect?

- IR spectroscopy : Strong C=N stretch near 1650 cm⁻¹ and aryl C–H stretches at ~3000 cm⁻¹ .

- NMR : Aromatic protons appear as doublets (δ 7.4–7.9 ppm in CDCl₃), and imine protons as singlets (δ 8.5–8.7 ppm) .

- Mass spectrometry : Molecular ion [M+H]⁺ consistent with C₁₄H₁₀Cl₂N₂ (e.g., m/z 295.4 for analogous structures) .

Q. How can researchers assess the antimicrobial potential of this compound?

Use disc diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus). Hydrazones often exhibit activity via chelation of metal ions critical for microbial enzymes. Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data between computational models and experimental results?

Discrepancies in dihedral angles or packing motifs may arise from solvent effects or polymorphism. Refine models using density functional theory (DFT) with B3LYP/6-31G(d) basis sets to compare with SC-XRD data. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H···Cl contacts) .

Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?

The imine (-C=N-) and chloro groups act as Lewis basic sites for metal coordination. UV-Vis and cyclic voltammetry reveal charge-transfer transitions (e.g., ligand-to-metal) and redox behavior. For example, Cu(II) complexes exhibit d-d transitions (~600 nm) and quasi-reversible redox peaks .

Q. What experimental designs are suitable for studying its solvatochromic behavior?

Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane, DMF). Correlate absorption maxima (λₘₐₓ) with solvent parameters (e.g., Reichardt’s ET(30)). Solvatochromic shifts indicate intramolecular charge transfer, with bathochromic shifts in polar solvents .

Q. How can supramolecular assembly pathways be modulated using derivatives of this compound?

Introduce substituents (e.g., methoxy, nitro) to alter planarity and π-π stacking. For example, methyl groups restrict rotational freedom, favoring helical or fibrous aggregates. Monitor assembly via TEM and spectroscopic techniques (e.g., fluorescence quenching) .

Methodological Considerations

Q. What are common pitfalls in synthesizing hydrazone derivatives, and how can purity be ensured?

Q. How do researchers validate the hypoxic activation of prodrug analogs in anticancer studies?

Expose cancer cell lines (e.g., HeLa) to the compound under normoxic vs. hypoxic conditions. Measure cytotoxicity (MTT assay) and DNA alkylation (e.g., COMET assay). Reductive activation by nitroreductases generates chloroethylating agents (e.g., 90CE), detected via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products